N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-nitrobenzamide is a chemical compound that belongs to the class of benzamides. It is commonly referred to as MN-64 and has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
Target of Action
Compounds containing an n-methylpiperazine fragment are often associated with a wide range of biological activities .
Mode of Action
It is known that the compound contains an n-methylpiperazine fragment, which is often involved in interactions with various biological targets .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which determine how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
It is known that compounds containing an n-methylpiperazine fragment can have a wide range of biological activities .
Advantages and Limitations for Lab Experiments
MN-64 has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit significant anti-tumor and antiviral activity. However, MN-64 also has several limitations. It exhibits cytotoxicity in normal cells, indicating that it may not be entirely selective for cancer cells. Additionally, the mechanism of action of MN-64 is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the study of MN-64. One potential direction is the development of MN-64 as a therapeutic agent for cancer and viral diseases. However, further studies are needed to determine its safety and efficacy in vivo. Additionally, the mechanism of action of MN-64 needs to be fully understood to facilitate its development as a therapeutic agent. Another potential direction is the development of MN-64 as a tool for studying the post-translational modification of proteins. MN-64 has been shown to inhibit the activity of NMT1, which is involved in this process, making it a potential tool for studying this process in vitro.
Synthesis Methods
MN-64 is synthesized through a multi-step process that involves the reaction of 3-nitrobenzoyl chloride with 4-methylpiperazine, followed by the reaction of the resulting intermediate with p-tolylmagnesium bromide. The final product is obtained through the reaction of the resulting intermediate with 2-(2-aminoethyl) benzoic acid.
Scientific Research Applications
MN-64 has been the subject of numerous scientific studies due to its potential applications in various fields. It has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, MN-64 has been shown to have antiviral activity against the dengue virus, making it a potential candidate for the development of antiviral drugs.
properties
IUPAC Name |
N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-16-6-8-17(9-7-16)20(24-12-10-23(2)11-13-24)15-22-21(26)18-4-3-5-19(14-18)25(27)28/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYMFQLHTDTACH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.